molecular formula C7H8N2O2 B2649157 5-(Methylamino)pyridine-2-carboxylic acid CAS No. 1499706-39-6

5-(Methylamino)pyridine-2-carboxylic acid

Cat. No.: B2649157
CAS No.: 1499706-39-6
M. Wt: 152.153
InChI Key: NLXFNAYISMHELW-UHFFFAOYSA-N
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Description

5-(Methylamino)pyridine-2-carboxylic acid is an organic compound with the molecular formula C7H8N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Scientific Research Applications

5-(Methylamino)pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Safety and Hazards

While specific safety and hazard information for 5-(Methylamino)pyridine-2-carboxylic acid was not found, general precautions for handling pyridine derivatives include avoiding contact with skin and eyes, avoiding inhalation or ingestion, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylamino)pyridine-2-carboxylic acid typically involves the reaction of 2-chloronicotinic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the methylamino group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.

Mechanism of Action

The mechanism of action of 5-(Methylamino)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)pyrimidine-5-carboxylic acid
  • 2-(Ethylamino)pyrimidine-5-carboxylic acid
  • 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid

Uniqueness

5-(Methylamino)pyridine-2-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(methylamino)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-5-2-3-6(7(10)11)9-4-5/h2-4,8H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXFNAYISMHELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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